molecular formula C10H7ClN2O B074615 3-Chloro-6-phenoxypyridazine CAS No. 1490-44-4

3-Chloro-6-phenoxypyridazine

Cat. No.: B074615
CAS No.: 1490-44-4
M. Wt: 206.63 g/mol
InChI Key: VPVVMGVIGYPNDM-UHFFFAOYSA-N
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Description

3-Chloro-6-phenoxypyridazine is a heterocyclic compound that belongs to the pyridazine family It is characterized by a pyridazine ring substituted with a chlorine atom at the third position and a phenoxy group at the sixth position

Scientific Research Applications

3-Chloro-6-phenoxypyridazine has several scientific research applications:

Safety and Hazards

3-Chloro-6-phenoxypyridazine is classified as an eye irritant (Eye Irrit. 2) and a skin irritant (Skin Irrit. 2). It also has specific target organ toxicity - single exposure (STOT SE 3) .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-6-phenoxypyridazine can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridazine with phenols in the presence of a base. This reaction typically occurs under mild conditions and results in the formation of the desired product .

Another method involves the catalytic dehalogenation of 3-phenoxy-6-chloropyridazines. This process can be carried out using catalysts such as palladium or Raney nickel in an ammoniacal ethanol solution at moderate temperatures and pressures .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-phenoxypyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the third position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenoxy-6-chloropyridazine
  • 3-Chloro-6-(2,6-dichlorophenoxy)pyridazine
  • 4-Phenoxypyridazine

Uniqueness

3-Chloro-6-phenoxypyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-chloro-6-phenoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVVMGVIGYPNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328034
Record name 3-Chloro-6-phenoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1490-44-4
Record name 3-Chloro-6-phenoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3,6-Dichloropyridazine (Aldrich, 4.47 g, 30 mmol) in NaOH (10%, 20 mL) was treated with phenol (Aldrich, 1.88 g, 20 mmol) at 100° C. for 15 hours. After cooling to room temperature, the mixture was extracted with ethyl acetate (2×50 mL). The extracts were combined and concentrated under reduced pressure. The title compound was purified by chromatography (SiO2, Hexanes: ethyl acetate=80: 20, Rf. 0.5) as a solid (3.8 g, yield, 92%). 1H NMR (CDCl3, 300 MHz) δ 7.11–7.29 (m, 3H), 7.38–7.55 (m, 4H) ppm. MS (DCl/NH3) m/z 207 (M+H)+, 209 (M+H)+.
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3,6-dichloropyridazine (1.0 g, 5.23 mmol), phenol (0.50 g, 5.31 mmol), potassium carbonate (2.90 g, 20.98 mmol), and copper(I) iodide (0.59 g, 3.09 mmol) in dimethylsulfoxide (3.6 mL, 1.45 M) was heated to 90° C. overnight. After this time, the reaction was cooled to 25° C. and then poured into a 2N aqueous hydrochloric acid solution (75 mL) rinsing with water. The resulting mixture was filtered through filter paper and diluted with a saturated aqueous sodium chloride solution followed by extraction with ethyl acetate (150 mL). The organics were washed with a saturated aqueous sodium chloride solution (1×75 mL), dried over magnesium sulfate, filtered and concentrated in vacuo. Silica gel column chromatography (AnaLogix, 80 g, 5-24% ethyl acetate/hexanes) afforded 3-chloro-6-phenoxy-pyridazine (1.01 g, 93%) as a yellow solid. 1H-NMR (300 MHz, DMSO-d6) δ ppm 7.14-7.35 (m, 3H), 7.47 (t, J=7.5 Hz, 2H), 7.59 (d, J=9.2 Hz, 1H), 7.96 (d, J=9.2 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
0.59 g
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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